1-Keto Bambuterol

Vue d'ensemble

Description

1-Keto Bambuterol is a chemical compound with the molecular formula C18H27N3O5 and a molecular weight of 365.42 g/mol . It is a derivative of Bambuterol, a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma and other lung diseases associated with bronchospasm . This compound is known for its potential therapeutic applications and is studied for its pharmacological properties.

Méthodes De Préparation

The synthesis of 1-Keto Bambuterol involves several steps, starting from the precursor compounds. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 3’,5’-Dihydroxyacetophenone.

Dimethylcarbamoylation: This compound is reacted with dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate).

Halogenation: The intermediate is then halogenated using bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate).

Final Steps: Further reactions, including hydrolysis and reduction, lead to the formation of this compound.

Industrial production methods for this compound typically involve optimizing these reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

1-Keto Bambuterol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-Keto Bambuterol (C18H27N3O5) has a molecular weight of 365.42 g/mol. As a prodrug of terbutaline, it primarily targets beta2-adrenoceptors , leading to relaxation of bronchial smooth muscle and inhibition of mediators involved in allergic responses. The compound is metabolized in the liver and exhibits stable presystemic elimination, concentrating in lung tissue after gastrointestinal absorption.

Analytical Chemistry

This compound serves as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics. Its unique structural properties allow researchers to investigate various chemical reactions and interactions within biological systems.

Biological Research

In biological contexts, this compound is studied for its effects on cellular processes and signaling pathways. It has been shown to influence the activity of enzymes such as butyrylcholinesterase (BChE), which is crucial for neurotransmitter regulation. The compound's interaction with BChE highlights its potential as a therapeutic agent beyond respiratory diseases, suggesting applications in neuropharmacology .

Treatment of Respiratory Diseases

The primary application of this compound is in the treatment of asthma and other respiratory conditions. It acts as a bronchodilator, providing relief from bronchospasm. Clinical studies indicate that this compound exhibits significant protective effects against asthma-induced bronchoconstriction in animal models.

Case Study: Efficacy in Guinea Pigs

A study involving guinea pigs sensitized to ovalbumin demonstrated that oral administration of R-bambuterol (an active form derived from this compound) significantly increased latency time to collapse after exposure to histamine aerosols compared to controls. The results showed that R-bambuterol was approximately twice as potent as racemic bambuterol at equivalent doses, indicating its superior efficacy as a bronchodilator .

| Dosage (mg/kg) | R-Bambuterol Effect | Racemic Bambuterol Effect |

|---|---|---|

| 2 | Significant | Moderate |

| 4 | Strong | Moderate |

| 8 | Full protection | Partial protection |

Potential for Neuropharmacological Use

Research suggests that this compound may have implications for treating neurodegenerative diseases due to its selective inhibition of BChE, which is linked to Alzheimer's disease (AD). Although initial attempts to repurpose bambuterol for AD treatment faced challenges due to its inability to cross the blood-brain barrier effectively, ongoing studies explore modifications that could enhance its neurotherapeutic potential .

Mécanisme D'action

The mechanism of action of 1-Keto Bambuterol involves its interaction with beta2-adrenergic receptors. Upon binding to these receptors, it stimulates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .

Comparaison Avec Des Composés Similaires

1-Keto Bambuterol is compared with other similar compounds such as:

Bambuterol: The parent compound, which is also a long-acting beta2-adrenoceptor agonist.

Terbutaline: A short-acting beta2-adrenoceptor agonist used for similar therapeutic purposes.

Salbutamol: Another beta2-adrenoceptor agonist with a shorter duration of action compared to Bambuterol.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.

Activité Biologique

1-Keto Bambuterol is a derivative of bambuterol, a long-acting beta-2 adrenergic agonist primarily used in asthma treatment. Understanding the biological activity of this compound is essential for its potential therapeutic applications and pharmacological profile. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.

Pharmacodynamics

This compound functions as a prodrug, which means it is converted into its active form, terbutaline, in the body. The mechanism of action involves the stimulation of beta-2 adrenergic receptors, leading to increased levels of cyclic AMP (cAMP) within bronchial smooth muscle cells. This results in muscle relaxation and bronchodilation, which alleviates symptoms associated with asthma and other respiratory conditions .

| Mechanism | Description |

|---|---|

| Beta-2 Adrenergic Agonism | Activates beta-2 receptors, enhancing cAMP production |

| Smooth Muscle Relaxation | Causes dilation of bronchial passages |

| Inhibition of Mediators | Reduces release of mediators from mast cells |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a bioavailability of approximately 20% when administered orally. The compound undergoes hydrolysis by plasma cholinesterase to generate terbutaline, which is responsible for its therapeutic effects. Studies have shown that steady-state concentrations are achieved within one week of consistent administration .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 20% |

| Time to Steady State | 1 week |

| Active Metabolite | Terbutaline |

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound in clinical settings. A notable study involved administering varying doses to guinea pigs sensitized to allergens, demonstrating a dose-dependent protective effect against bronchospasm induced by aerosolized histamine.

Case Study Summary

- Study Design : Guinea pigs were treated with different doses of R-bambuterol (a form related to this compound) before exposure to aerosol histamine.

- Results :

Table 3: Efficacy Comparison between R-Bambuterol and Racemic Bambuterol

| Compound | Dose (mg/kg) | ED50 (mg/kg) | Protective Effect |

|---|---|---|---|

| R-Bambuterol | 4 | 0.91 | Full Protection |

| Racemic Bambuterol | 8 | 1.68 | Full Protection |

Propriétés

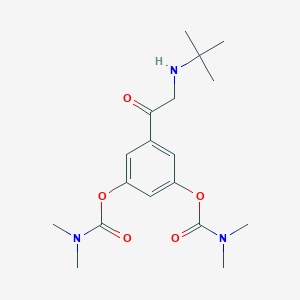

IUPAC Name |

[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHUHQNUVSCRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552838 | |

| Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112935-94-1 | |

| Record name | C,C′-[5-[[(1,1-Dimethylethyl)amino]acetyl]-1,3-phenylene] bis(N,N-dimethylcarbamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112935-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Keto Bambuterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8SFM5GU5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.